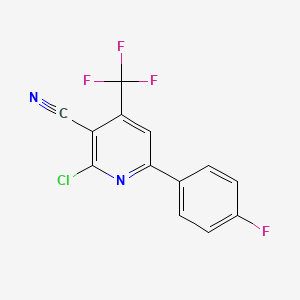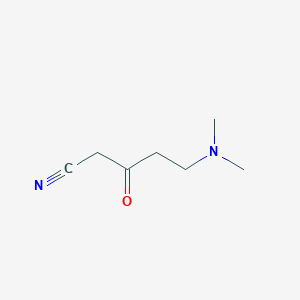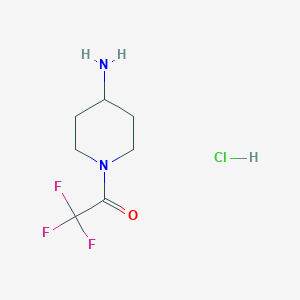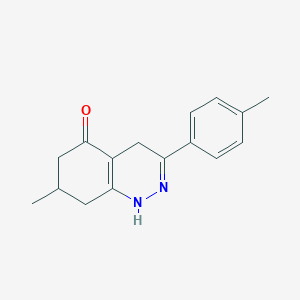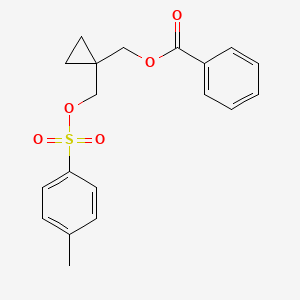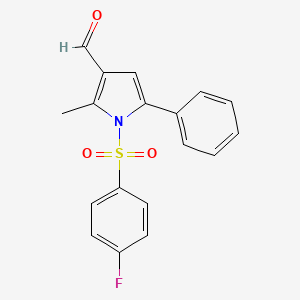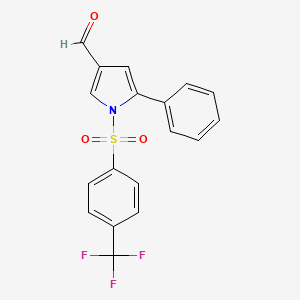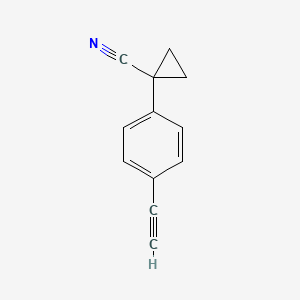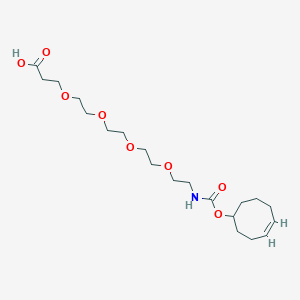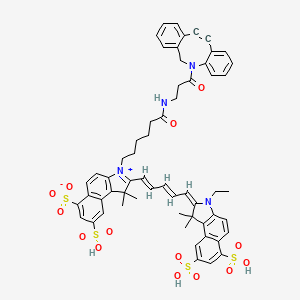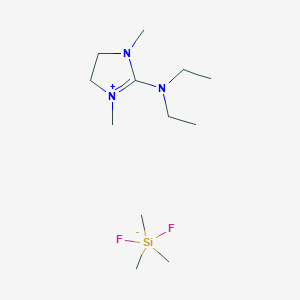
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is a chemical compound with the molecular formula C14H33F2N3Si and a molecular weight of 309.514226. It is known for its unique structure, which includes a diethylamino group and a trimethyldifluorosiliconate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate typically involves the reaction of diethylamine with 1,3-diethylimidazolinium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trimethyldifluorosiliconate group is introduced through a subsequent reaction with trimethylsilyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where the diethylamino or trimethyldifluorosiliconate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The diethylamino group can interact with nucleophiles, while the trimethyldifluorosiliconate moiety can participate in various chemical reactions. These interactions lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylfluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylchlorosilikonate
Uniqueness
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is unique due to its specific combination of diethylamino and trimethyldifluorosiliconate groups. This unique structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
479024-68-5 |
|---|---|
Molecular Formula |
C14H33F2N3Si |
Molecular Weight |
309.51 g/mol |
IUPAC Name |
difluoro(trimethyl)silanuide;N,N,1,3-tetraethyl-4,5-dihydroimidazol-1-ium-2-amine |
InChI |
InChI=1S/C11H24N3.C3H9F2Si/c1-5-12(6-2)11-13(7-3)9-10-14(11)8-4;1-6(2,3,4)5/h5-10H2,1-4H3;1-3H3/q+1;-1 |
InChI Key |
UGNRLAATHZEDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=[N+](CCN1C)C.C[Si-](C)(C)(F)F |
Canonical SMILES |
CCN1CC[N+](=C1N(CC)CC)CC.C[Si-](C)(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


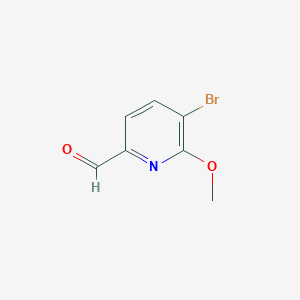
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
